Tris(acetyloxy)(thiophen-2-yl)plumbane
Description
Tris(acetyloxy)(thiophen-2-yl)plumbane is an organolead compound characterized by a central lead (Pb) atom bonded to three acetyloxy (CH₃COO⁻) groups and one thiophen-2-yl (C₄H₃S⁻) substituent. This structure combines the electron-donating effects of the sulfur-containing thiophene ring with the labile acetyloxy ligands, which may enhance reactivity in organometallic reactions.
The acetyloxy groups likely increase solubility in polar solvents compared to alkyl- or aryl-substituted plumbanes, while the thiophen-2-yl moiety may confer unique electronic properties due to sulfur’s electron-rich nature. Such compounds are of interest in materials science, particularly in the development of conductive polymers or catalysts, though specific applications of this compound remain underexplored in the literature.
Properties
CAS No. |
53034-24-5 |
|---|---|
Molecular Formula |
C10H12O6PbS |
Molecular Weight |
467 g/mol |
IUPAC Name |
[diacetyloxy(thiophen-2-yl)plumbyl] acetate |
InChI |
InChI=1S/C4H3S.3C2H4O2.Pb/c1-2-4-5-3-1;3*1-2(3)4;/h1-3H;3*1H3,(H,3,4);/q;;;;+3/p-3 |
InChI Key |
HWLDHBURIQTUIF-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Pb](C1=CC=CS1)(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(acetyloxy)(thiophen-2-yl)plumbane typically involves the reaction of lead acetate with thiophen-2-yl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Safety measures are crucial due to the toxicity of lead compounds .
Chemical Reactions Analysis
Types of Reactions: Tris(acetyloxy)(thiophen-2-yl)plumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halides or organometallic compounds facilitate substitution reactions.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield lead oxides, while substitution reactions can produce various organolead derivatives .
Scientific Research Applications
Chemistry: Tris(acetyloxy)(thiophen-2-yl)plumbane is used as a precursor in the synthesis of complex organolead compounds. It is also employed in cross-coupling reactions and as a catalyst in organic transformations .
Biology and Medicine: Research is ongoing to explore the potential biological activities of organolead compounds, including their use as antimicrobial agents and in cancer therapy. the toxicity of lead limits its applications in medicine .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including semiconductors and photovoltaic cells. Its unique properties make it valuable in the development of new technologies .
Mechanism of Action
The mechanism of action of Tris(acetyloxy)(thiophen-2-yl)plumbane involves its interaction with various molecular targets. The thiophen-2-yl group enhances its reactivity, allowing it to participate in diverse chemical reactions. The acetyloxy groups facilitate the formation of stable intermediates, which are crucial for its catalytic activity. The lead center plays a pivotal role in electron transfer processes, making it an effective catalyst in organic synthesis .
Comparison with Similar Compounds
Table 1: Key Comparators and Properties
Key Findings
Substituent Effects on Reactivity: The acetyloxy groups in this compound act as leaving groups, making it more reactive toward nucleophiles compared to alkyl-substituted analogs like Triethyl(phenyl)plumbane .
Electronic and Steric Considerations :
- Methoxyphenyl and thiophen-2-yl groups both donate electron density to the Pb center, but sulfur’s polarizability in thiophene may facilitate charge transfer in redox processes .
- Bulky substituents (e.g., naphthalen-1-yl in Trimethyl(naphthalen-1-yl)plumbane) hinder reactivity by steric shielding, whereas smaller groups like acetyloxy allow for higher ligand mobility .
Solubility and Stability: Acetyloxy-substituted plumbanes exhibit improved solubility in polar aprotic solvents compared to fully alkylated derivatives, which are typically hydrophobic . Sulfur-containing compounds like Triphenyl(phenylsulfanyl)plumbane may form stable coordination complexes with transition metals, a property less pronounced in acetyloxy variants .
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